
3-Methyl-2,4-Pentandion
Übersicht
Beschreibung
3-Methyl-2,4-pentanedione is a beta-diketone that is widely recognized for its interesting chemical behavior, particularly its ability to exist in two tautomeric forms: enol and keto. The equilibrium between these forms in solution is a classic example of keto-enol tautomerism, making it a subject of interest in organic chemistry and coordination chemistry.
Synthesis Analysis
The synthesis of 3-Methyl-2,4-pentanedione and its derivatives involves various chemical reactions, including classical nitration methods and reactions with different reagents to form specific products. For example, 2,3-Pentanedione, a related compound with a milk smell, was synthesized using 2-pentanone as a raw material and amyl nitrite as nitrosation reagents under the presence of hydrochloric acid, achieving a total yield of 48.2% (Lou Yunhao, 2011).
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,4-pentanedione and its derivatives has been determined through various techniques, including X-ray diffraction. The crystal and molecular structures reveal details about the compound's geometry, hydrogen bonding, and tautomeric forms. For instance, the structure of hydrogen-bonded dimers of certain derivatives has been elucidated, showing intermolecular hydrogen bonding in the crystalline state (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
3-Methyl-2,4-pentanedione participates in a variety of chemical reactions, serving as a precursor or ligand in the synthesis of complex molecules and materials. Its reactivity with other compounds can lead to the formation of Schiff bases, unsymmetrical derivatives, and coordination complexes with metals, showcasing its versatility as a ligand (Jean‐Hubert Olivier, J. Harrowfield, & R. Ziessel, 2011).
Wissenschaftliche Forschungsanwendungen
Solvatationsanalyse
3-Methyl-2,4-Pentandion: wurde mit dem polarisierbaren Kontinuums-Solvatationsmodell (PCM) untersucht, um sein Verhalten in verschiedenen Lösungsmitteln zu verstehen. Die Solvatationsanalyse dieser Verbindung in polaren und unpolaren Lösungsmitteln liefert Einblicke in Gibbs-Energien, elektrostatische Energien und induzierte Dipolmomente, die für Anwendungen in den Bereichen Medizin und Biochemie von entscheidender Bedeutung sind {svg_1}.
Elektrolumineszierende Bauelemente
Derivate von This compound werden bei der Synthese von elektrolumineszierenden Bauelementen verwendet. Diese Bauelemente, die als Reaktion auf einen elektrischen Strom Licht emittieren, sind für die Entwicklung neuer Display- und Beleuchtungstechnologien von Bedeutung {svg_2}.
Gasphasenkinetik
Die Kinetik der Reaktion von OH-Radikalen mit This compound wurde mit einer gepulsten Laserphotolyse-Laser-induzierten Fluoreszenztechnik untersucht. Diese Forschung ist für das Verständnis der atmosphärischen Chemie und der Umweltbelastung durch organische Verbindungen von entscheidender Bedeutung {svg_3}.
Asymmetrische Synthese
This compound: ist an der asymmetrischen Substitution von 1,3-Diphenyl-2-propenylacetat beteiligt. Dieser Prozess wird durch amphiphile, auf Kunstharz getragene, monodentate Phosphinliganden katalysiert, was eine bedeutende Methode in der synthetischen organischen Chemie zur Herstellung chiraler Moleküle ist {svg_4}.
Tautomerisierungsstudien
Die Tautomerformen der Verbindung wurden untersucht, um die prototrope Tautomerisierung und den intramolekularen Protonentransfer zu verstehen. Diese Studien sind für die Entwicklung von Medikamenten und biochemischen Sonden unerlässlich, da Tautomerformen die biologische Aktivität beeinflussen können {svg_5}.
Vorhersage von Lösemitteleffekten
Implizite Solvatationsmodelle, einschließlich PCM, werden mit This compound verwendet, um Lösemitteleffekte wie Gibbs-Solvatationsenergien, Löslichkeiten und Dampfdrucke vorherzusagen. Diese Vorhersagen sind für industrielle, ökologische und pharmakologische Anwendungen von entscheidender Bedeutung {svg_6}.
Sicherheits- und Toxizitätsanalyse
Das Verständnis der Sicherheit und Toxizität von This compound ist wichtig für den Umgang mit und die Verwendung in verschiedenen Anwendungen. Es ist bekannt, dass es Haut- und Augenreizungen verursacht und auch den Verdauungstrakt reizen kann, was für die Sicherheit am Arbeitsplatz von Bedeutung ist {svg_7}.
Bewertung der Umweltbelastung
Die Forschung zu This compound umfasst die Bewertung seiner Umweltbelastung, insbesondere sein Verhalten in der Atmosphäre und sein Potenzial als Schadstoff. Dies ist entscheidend für die Entwicklung von Strategien zur Minderung seiner Auswirkungen auf die Umwelt {svg_8}.
Safety and Hazards
Wirkmechanismus
Target of Action
3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .
Mode of Action
The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.
Biochemical Pathways
It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-2,4-pentanedione is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of 3-Methyl-2,4-pentanedione’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .
Action Environment
The action, efficacy, and stability of 3-Methyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .
Biochemische Analyse
Biochemical Properties
3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, 3-Methyl-2,4-pentanedione is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .
Cellular Effects
3-Methyl-2,4-pentanedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.
Molecular Mechanism
The molecular mechanism of 3-Methyl-2,4-pentanedione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows 3-Methyl-2,4-pentanedione to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,4-pentanedione can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that 3-Methyl-2,4-pentanedione can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-Methyl-2,4-pentanedione vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using 3-Methyl-2,4-pentanedione in animal studies.
Metabolic Pathways
3-Methyl-2,4-pentanedione is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyl-2,4-pentanedione is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .
Subcellular Localization
The subcellular localization of 3-Methyl-2,4-pentanedione is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.
Eigenschaften
IUPAC Name |
3-methylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHKPVFCOWKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231142 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815-57-6 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)

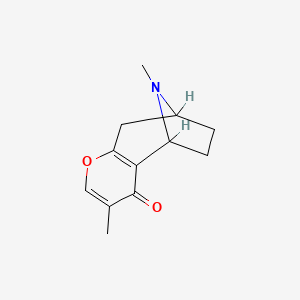


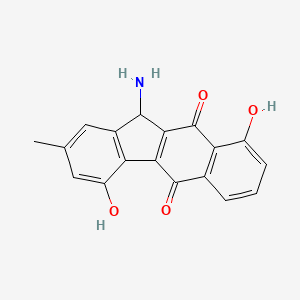


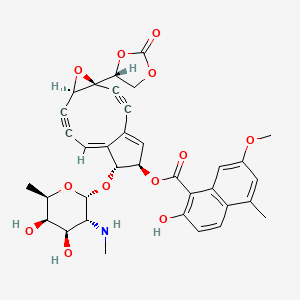
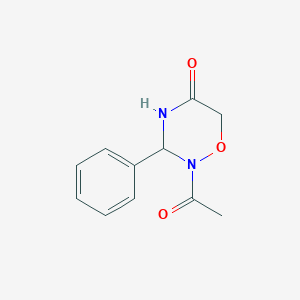
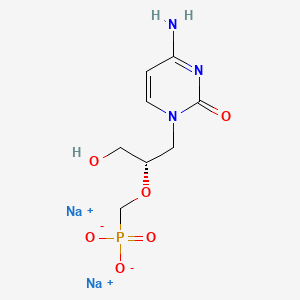
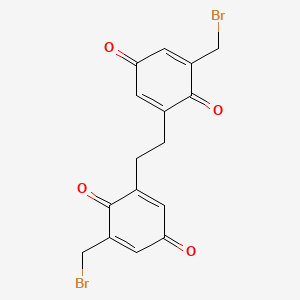
![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
